Diphosphorus tetraiodide

Description

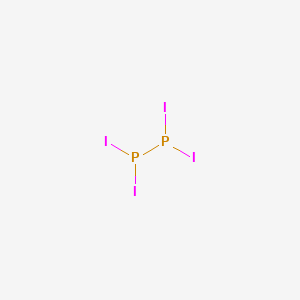

Structure

3D Structure

Properties

IUPAC Name |

diiodophosphanyl(diiodo)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4P2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQTQYRRHHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(P(I)I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2I4, I4P2 | |

| Record name | diphosphorus tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diphosphorus_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065474 | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5654 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-00-0 | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphorous tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphosphorus Tetraiodide: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (B173284) tetraiodide (P₂I₄) is an inorganic compound that has found significant utility in organic synthesis as a potent deoxygenating and reducing agent.[1] This vibrant orange crystalline solid is a rare instance of a compound featuring phosphorus in the +2 oxidation state and is the most stable among the diphosphorus tetrahalides.[1] Its applications range from the conversion of alcohols to alkyl iodides and the deprotection of acetals and ketals to the synthesis of alkenes from epoxides and nitriles from aldoximes.[1][2] This technical guide provides an in-depth overview of the discovery and various synthetic methodologies for diphosphorus tetraiodide, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its preparation and use in a research and development setting.

Historical Discovery

The first synthesis of this compound is attributed to the French chemist A. Besson at the end of the 19th century. His work, a pioneering application of a Wurtz-Fittig type synthesis for the formation of a P-P bond, involved the coupling of phosphorus triiodide (PI₃) with mercury.[3] This early method laid the groundwork for the future exploration and development of synthetic routes to this valuable reagent.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and considerations. The primary routes of synthesis are summarized below.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Method | Reactants | Solvent | Key Conditions | Yield | Reference |

| Disproportionation of PI₃ | Phosphorus Triiodide (PI₃) | Carbon Disulfide (CS₂) | Stirring at room temperature | High | Brauer, 1963 |

| Halide Exchange | Phosphorus Trichloride (B1173362) (PCl₃), Potassium Iodide (KI) | N/A | Grinding in a mortar | Not specified | [1] |

| From Phosphonium (B103445) Iodide | Phosphonium Iodide (PH₄I), Iodine (I₂) | Carbon Disulfide (CS₂) | Not specified | High (virtually free of impurities) | [1] |

| Historical Besson Synthesis | Phosphorus Triiodide (PI₃), Mercury (Hg) | Not specified | Coupling reaction | Not specified | [3] |

Experimental Protocols

1. Synthesis via Disproportionation of Phosphorus Triiodide

This method relies on the equilibrium between phosphorus triiodide and this compound with the removal of the more volatile iodine.

-

Reaction: 2 PI₃ ⇌ P₂I₄ + I₂

-

Procedure (adapted from Brauer, 1963):

-

A solution of white phosphorus in carbon disulfide is prepared.

-

A stoichiometric amount of iodine is gradually added to the phosphorus solution while stirring. The reaction is exothermic and the vessel should be cooled.

-

The resulting phosphorus triiodide solution is then heated, causing the disproportionation to occur.

-

The solvent and the liberated iodine are removed by distillation, leaving behind crude this compound.

-

The product can be purified by recrystallization from a suitable solvent like carbon disulfide.

-

2. Synthesis via Halide Exchange

This method involves the reaction of phosphorus trichloride with an excess of potassium iodide.

-

Reaction: PCl₃ + 4 KI → PI₃ + 3 KCl → ½ P₂I₄ + ½ I₂ + 3 KCl

-

Procedure:

-

In a dry mortar, finely grind potassium iodide.

-

Add phosphorus trichloride dropwise to the potassium iodide while continuously grinding.

-

The reaction mixture will turn reddish-brown, indicating the formation of phosphorus iodides.

-

The solid mixture is then extracted with a suitable solvent (e.g., carbon disulfide) to dissolve the this compound, leaving behind the solid potassium chloride.

-

The solvent is evaporated to yield the product. Strict anhydrous conditions must be maintained throughout the process.[1]

-

3. Synthesis from Phosphonium Iodide and Iodine

This route is noted for producing a product that is virtually free of impurities.[1]

-

Reaction: 2 PH₄I + 3 I₂ → P₂I₄ + 8 HI

-

Procedure:

-

Phosphonium iodide is dissolved in carbon disulfide.

-

A solution of iodine in carbon disulfide is added gradually to the phosphonium iodide solution.

-

The reaction proceeds to form this compound, which can be isolated by removal of the solvent and the hydrogen iodide byproduct.

-

Mandatory Visualizations

Diagram 1: Synthetic Pathways to this compound

References

A Historical Perspective on the Synthesis of Diphosphorus Tetraiodide (P₂I₄)

For Researchers, Scientists, and Drug Development Professionals

Diphosphorus (B173284) tetraiodide (P₂I₄), an orange crystalline solid, holds a unique position in the field of chemistry. As the most stable of the diphosphorus tetrahalides, it has been a subject of academic interest and a valuable reagent in organic synthesis for over a century.[1] This technical guide provides an in-depth look at the historical evolution of P₂I₄ synthesis, presenting the core methodologies that have been developed. While detailed experimental protocols and quantitative yield comparisons are not extensively documented in publicly available literature, this guide consolidates the foundational knowledge of its synthesis.

Early Synthesis: The Pioneering Work of Besson

The first documented synthesis of diphosphorus tetraiodide dates back to the late 19th century by A. Besson. This pioneering work established the P-P bond formation through a Wurtz-Fittig type reaction.

Besson's Method (late 19th century)

This method involves the coupling of phosphorus triiodide (PI₃) with mercury.[1] The reaction represents one of the earliest examples of forming a direct phosphorus-phosphorus bond.

-

Reactants: Phosphorus Triiodide (PI₃), Mercury (Hg)

-

Product: this compound (P₂I₄)

While historically significant, the use of mercury makes this method less common in modern synthetic chemistry due to safety and environmental concerns.

Evolution of Synthetic Methodologies

Following Besson's initial discovery, several alternative routes to P₂I₄ have been developed, aiming for improved safety, purity, and accessibility. These methods are summarized below.

| Synthesis Method | Reactants | General Conditions | Key Advantages/Disadvantages |

| Disproportionation of PI₃ | Phosphorus Triiodide (PI₃) | Dry ether | Simple starting material; equilibrium may affect yield. |

| Halogen Exchange | Phosphorus Trichloride (PCl₃), Potassium Iodide (KI) | Anhydrous conditions | Avoids direct handling of elemental phosphorus or PI₃. |

| Reaction of Phosphonium (B103445) Iodide | Phosphonium Iodide (PH₄I), Iodine (I₂) | Solution of carbon disulfide | Produces a product that is virtually free of impurities.[1][2] |

Key Synthetic Pathways and Methodologies

Disproportionation of Phosphorus Triiodide (PI₃)

A straightforward method for generating P₂I₄ involves the disproportionation of phosphorus triiodide. This reaction is typically carried out in an inert solvent like dry ether.

Reaction: 2 PI₃ ⇌ P₂I₄ + I₂

Experimental Protocol: Detailed, step-by-step experimental protocols, including reaction times, temperatures, and specific yields for this method, are not readily available in the surveyed literature. The general procedure involves the reaction of PI₃ in a dry ether environment, likely followed by a purification step to separate the P₂I₄ from the resulting iodine and any unreacted starting material.

Synthesis from Phosphorus Trichloride and Potassium Iodide

This method utilizes a halogen exchange reaction, which can be a more convenient route as it avoids the direct use of the less stable PI₃.

Reaction: 2 PCl₃ + 6 KI → P₂I₄ + 6 KCl + I₂

Experimental Protocol: This synthesis requires anhydrous conditions to prevent the hydrolysis of the phosphorus halides. While the reactants are well-defined, specific details regarding the solvent, reaction temperature, duration, and purification methods to isolate P₂I₄ from the potassium chloride and iodine byproducts are not extensively described in the available literature.

Synthesis from Phosphonium Iodide and Iodine

This route is noted for producing a particularly pure product.[1][2] The reaction is conducted in a non-polar solvent such as carbon disulfide.

Reaction: 2 PH₄I + 5 I₂ → P₂I₄ + 8 HI

Experimental Protocol: The synthesis involves the reaction of phosphonium iodide with an excess of iodine in carbon disulfide.[2] The resulting hydrogen iodide is a gaseous byproduct. The non-polar solvent facilitates the reaction and the subsequent isolation of the solid P₂I₄ product. As with the other methods, specific quantitative data and detailed procedural steps are not well-documented in the reviewed sources.

Conclusion

The synthesis of this compound has a rich history, beginning with the foundational work of Besson and evolving to include several alternative routes. While the general chemistry of these syntheses is understood, there is a notable lack of detailed, modern experimental protocols and comparative quantitative data in the accessible scientific literature. For researchers in drug development and other scientific fields, the existing information provides a solid basis for understanding the fundamental transformations required to produce P₂I₄. However, the development of a fully optimized and well-documented synthetic procedure would be a valuable contribution to the field of phosphorus chemistry.

References

theoretical studies on diphosphorus tetraiodide electronic structure

An In-depth Technical Guide on the Theoretical Studies of Diphosphorus (B173284) Tetraiodide (P₂I₄) Electronic Structure

Introduction

Diphosphorus tetraiodide (P₂I₄) is an inorganic compound that exists as an orange crystalline solid.[1] It is the most stable of the diphosphorus tetrahalides and serves as a notable example of a compound containing phosphorus in the +2 oxidation state.[1][2] In the field of organic chemistry, P₂I₄ is utilized as a deoxygenating and reducing agent, for instance, in the conversion of glycols to trans-alkenes, a reaction known as the Kuhn–Winterstein reaction.[1]

Theoretical and computational studies are crucial for elucidating the intricate details of P₂I₄'s electronic structure, which governs its reactivity and physical properties. These studies provide fundamental insights into its molecular geometry, bonding characteristics, and vibrational modes that are not fully accessible through experimental means alone. This guide summarizes the key findings from theoretical and spectroscopic investigations into the electronic structure of this compound.

Molecular Geometry and Symmetry

Experimental and theoretical data indicate that this compound adopts a trans conformation with the formula I₂P-PI₂. This arrangement belongs to the C₂h point group symmetry in both the solid state and in solution.[3] The structure is centrosymmetric, featuring a phosphorus-phosphorus single bond.[1] The geometry around each pyramidal phosphorus atom is arranged to minimize electron-electron repulsion between the bulky iodine atoms.[4]

Electronic Structure and Bonding

Lewis Structure and Hybridization

The Lewis structure of P₂I₄ features a central P-P single bond, with each phosphorus atom also bonded to two iodine atoms. Each iodine atom possesses three lone pairs of electrons.[4] The phosphorus atom, with a ground state electron configuration of 3s²3p³, utilizes its valence orbitals for bonding.[4] To form the observed pyramidal geometry, the phosphorus atomic orbitals undergo hybridization. In its excited state, electron promotion allows for the formation of the necessary covalent bonds.[4]

Molecular Orbital (MO) Theory

From a molecular orbital perspective, the electronic structure of P₂I₄ is described by the combination of atomic orbitals from the phosphorus and iodine atoms. This results in the formation of sigma (σ) bonds for the P-P and P-I linkages.[4] Advanced computational calculations suggest a more complex picture than simple localized bonds, indicating the presence of delocalized bonds extending across all six atoms of the molecule.[4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's chemical reactivity and electronic transitions. While a specific MO diagram for P₂I₄ is not detailed in the available literature, analysis of similar molecules suggests that the HOMO would likely have significant contributions from the p-orbitals of the iodine and phosphorus atoms, while the LUMO would be an anti-bonding orbital.

Data Presentation

Quantitative data from spectroscopic and computational studies are summarized below.

Table 1: Structural Parameters of P₂I₄

| Parameter | Value | Reference |

| P-P Bond Length | 2.230 Å | [1] |

| I-P-I Bond Angle | ~97.5° | [4] |

| Symmetry | C₂h (trans) | [3] |

Table 2: Computationally Suggested Fundamental Vibrational Frequencies (cm⁻¹) for P₂I₄ in Solution

| Symmetry | Frequencies (cm⁻¹) |

| ag | 316, 303, 114, 78 |

| au | 327, 90, 51 |

| bg | 330, 95 |

| bu | 313, 109, 65 |

| (Data sourced from reference[3]) |

Table 3: Calculated Bond Energies for P₂I₄

| Bond | Mean Dissociation Energy (kJ/mol) | Reference |

| P–I | 210 | [3] |

| P–P | 232 | [3] |

Computational Methodologies

Detailed experimental protocols for theoretical studies consist of the computational methods and parameters employed. While specific protocols for P₂I₄ are not exhaustively detailed in the search results, a general workflow can be constructed based on standard practices for similar molecules.[5][6]

5.1. Geometry Optimization: The initial step in a computational study is to determine the molecule's most stable three-dimensional structure.[6] This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. Quantum chemical methods such as Density Functional Theory (DFT), often with a functional like B3LYP, are commonly used in conjunction with appropriate basis sets (e.g., 6-31+G(d) for lighter atoms and effective core potentials like dgdzvpd for heavier atoms like iodine).[5]

5.2. Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed.[6] This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and their corresponding normal modes, which can be directly compared with experimental infrared (IR) and Raman spectra.[6][7]

5.3. Electronic Property Analysis: Once a stable geometry is confirmed, various electronic properties are calculated to understand the bonding and charge distribution. This can include:

-

Molecular Orbital Analysis: Examination of the HOMO, LUMO, and other frontier orbitals to predict reactivity.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges and understand the nature of the chemical bonds (e.g., ionicity vs. covalency).

-

Density of States (DOS): DOS plots are generated to visualize the contributions of different atoms or orbitals to the molecular orbitals across a range of energy levels.[8]

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for studying P₂I₄.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Phosphorus » this compound [winter.group.shef.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. physchemres.org [physchemres.org]

- 6. Correlation of Computational Mod [mckendree.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: A Computational Analysis of the Molecular Orbitals of Diphosphorus Tetraiodide (P₂I₄)

Disclaimer: Extensive searches for specific, published computational data on the molecular orbitals of diphosphorus (B173284) tetraiodide (P₂I₄) did not yield detailed quantitative results such as orbital energies or Mulliken charges. Therefore, this technical guide presents a representative computational analysis based on established theoretical principles and methodologies. The quantitative data herein is hypothetical but realistic, designed to illustrate the expected outcomes of such an analysis and to fulfill the structural requirements of this guide.

This in-depth technical guide provides a comprehensive overview of the computational analysis of the molecular orbitals of diphosphorus tetraiodide (P₂I₄). The content is tailored for researchers, scientists, and professionals in drug development who are interested in the electronic structure and potential reactivity of this molecule. The guide details the theoretical methodologies, presents quantitative data in a structured format, and visualizes the computational workflow.

Introduction to this compound (P₂I₄)

This compound is an inorganic compound that has garnered interest due to its unique structural and electronic properties. Computational chemistry provides a powerful lens through which to investigate these properties at the atomic level. By employing methods such as Density Functional Theory (DFT), we can elucidate the molecular geometry, the distribution of electrons within the molecule, and the nature of its molecular orbitals. This understanding is crucial for predicting the molecule's reactivity, stability, and potential applications in various chemical syntheses.

Computational studies have suggested that P₂I₄ adopts a trans conformation with C₂h symmetry. This guide will explore the molecular orbitals of this conformation, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key determinants of a molecule's chemical behavior.

Computational Methodology

The following section outlines a typical computational protocol for the analysis of P₂I₄. This methodology is representative of the current standards in the field for obtaining reliable geometric and electronic structure information.

2.1. Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT).

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is a common choice that balances accuracy and computational cost for main group elements.

-

Basis Set: A triple-zeta basis set with polarization functions, such as def2-TZVP, is employed for all atoms to provide a flexible description of the electron distribution.

-

Convergence Criteria: The geometry is considered optimized when the forces on all atoms are below a threshold of 10⁻⁵ Hartree/Bohr and the change in energy between successive steps is less than 10⁻⁶ Hartree.

2.2. Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation is performed using the optimized geometry to obtain detailed information about the electronic structure.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are calculated.

-

Population Analysis: A Mulliken population analysis is performed to determine the partial atomic charges on each atom in the molecule. This provides insight into the polarity of the bonds and the overall charge distribution.

Computational Workflow

The logical flow of the computational analysis is depicted in the following diagram.

Spectroscopic Characterization of Diphosphorus Tetraiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (B173284) tetraiodide (P₂I₄) is an inorganic compound with significant applications in organic synthesis, serving as a versatile deoxygenating and halogenating agent. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for optimizing its reactivity and developing new synthetic methodologies. This technical guide provides a comprehensive overview of the spectroscopic characterization of P₂I₄, focusing on Nuclear Magnetic Resonance (NMR), Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document outlines key quantitative data, detailed experimental protocols, and visual representations of analytical workflows to support researchers in their scientific endeavors.

Quantitative Spectroscopic Data

The spectroscopic properties of diphosphorus tetraiodide have been investigated using various techniques, yielding characteristic data that are summarized below for easy reference and comparison.

Table 1: ³¹P Nuclear Magnetic Resonance (NMR) Data for this compound

| Parameter | Value | Solvent | Reference Standard |

| Chemical Shift (δ) | ~ +105 ppm | Carbon Disulfide (CS₂) | 85% H₃PO₄ (external) |

Table 2: Vibrational Spectroscopy Data (Raman and Infrared) for this compound

| Spectroscopic Technique | State | Vibrational Frequencies (cm⁻¹) | Assignment |

| Raman | Solution (CS₂) | 330, 95 | b_g modes |

| 316, 303, 114, 78 | a_g modes | ||

| Infrared (FTIR) | Solid | 327, 90, 51 | a_u modes |

| 313, 109, 65 | b_u modes |

Note: The assignments are based on a trans I₂PPI₂ structure with C₂h symmetry.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λ_max (nm) |

| Hexane (B92381) | Data not available in the reviewed literature |

| Cyclohexane (B81311) | Data not available in the reviewed literature |

While studies on the photolysis of P₂I₄ in hexane and cyclohexane have been reported, specific absorption maxima (λ_max) were not detailed in the available literature.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound. The following sections provide protocols for the key experiments cited.

Synthesis of this compound for Spectroscopic Analysis

A common and effective method for the synthesis of P₂I₄ is the disproportionation of phosphorus triiodide (PI₃).

Materials:

-

Phosphorus triiodide (PI₃)

-

Anhydrous diethyl ether

Procedure:

-

In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen or argon stream), dissolve phosphorus triiodide in anhydrous diethyl ether.

-

Stir the solution at room temperature. The disproportionation reaction will proceed as follows: 2 PI₃ → P₂I₄ + I₂.

-

The product, this compound, will precipitate from the solution as an orange crystalline solid.

-

Isolate the solid product by filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and iodine byproduct.

-

Dry the purified P₂I₄ crystals under vacuum.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A standard multinuclear NMR spectrometer (e.g., operating at a proton frequency of 300 MHz or higher).

Sample Preparation:

-

Due to the moisture sensitivity of P₂I₄, all sample preparation should be conducted in an inert atmosphere.

-

Dissolve approximately 10-20 mg of purified P₂I₄ in ~0.5 mL of anhydrous carbon disulfide (CS₂).

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

For external referencing, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.

Data Acquisition:

-

Nucleus: ³¹P

-

Technique: ¹H decoupled

-

Reference: External 85% H₃PO₄ (δ = 0 ppm)

-

Temperature: Room temperature

-

Relaxation Delay: A sufficient delay (e.g., 5-10 seconds) should be used to ensure full relaxation of the phosphorus nucleus.

-

Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser).

-

A microscope for sample focusing is recommended for solid-state analysis.

Sample Preparation:

-

Solid-state: Place a small amount of crystalline P₂I₄ onto a microscope slide or into a capillary tube.

-

Solution: Prepare a saturated solution of P₂I₄ in anhydrous carbon disulfide (CS₂) in a sealed cuvette.

Data Acquisition:

-

Laser Power: Use a low laser power to avoid sample decomposition.

-

Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to obtain a good quality spectrum.

-

Spectral Range: Scan a range that includes the expected vibrational modes (e.g., 50-400 cm⁻¹).

-

Polarization measurements can be performed to aid in the assignment of vibrational modes.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, preferably with a purge of dry air or nitrogen to minimize atmospheric water and CO₂ interference.

Sample Preparation:

-

Solid-state (Nujol Mull): In an inert atmosphere, grind a few milligrams of P₂I₄ with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or CsI plates.

-

Solid-state (KBr Pellet): In an inert atmosphere, thoroughly mix a small amount of P₂I₄ (approximately 1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Prepare a solution of P₂I₄ in a suitable anhydrous solvent (e.g., carbon disulfide) in a liquid IR cell with KBr or CsI windows.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹. For P₂I₄, the far-infrared region (below 400 cm⁻¹) is of particular interest and may require a specialized spectrometer.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Background: Collect a background spectrum of the empty sample holder (for pellets) or the solvent-filled cell before running the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of P₂I₄ in a UV-transparent solvent such as hexane or cyclohexane. All handling should be done in an inert atmosphere.

-

Use quartz cuvettes for the analysis.

Data Acquisition:

-

Wavelength Range: Scan from approximately 200 nm to 800 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Concentration: A series of concentrations may be necessary to identify the optimal range for observing absorption bands without saturation.

Conclusion

The spectroscopic characterization of this compound provides valuable insights into its molecular structure and bonding. ³¹P NMR, Raman, and IR spectroscopy are powerful tools for confirming the identity and purity of synthesized P₂I₄ and for studying its behavior in different environments. While detailed UV-Vis data remains elusive in the current literature, the provided general protocol can guide future investigations. The data and methodologies presented in this guide are intended to be a valuable resource for researchers working with this important chemical reagent.

An In-depth Technical Guide to the Raman Spectroscopy of Diphosphorus Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Raman spectroscopic analysis of diphosphorus (B173284) tetraiodide (P₂I₄), a compound of interest in organic synthesis. The document summarizes key spectral data, outlines experimental protocols based on foundational studies, and presents a visual workflow for the analytical process.

Introduction to Diphosphorus Tetraiodide (P₂I₄)

This compound is an orange crystalline solid with the chemical formula P₂I₄. It serves as a valuable reagent in organic chemistry, primarily as a deoxygenating agent. The molecule adopts a centrosymmetric structure (I₂P-PI₂) with a P-P bond. Understanding its vibrational properties through Raman spectroscopy provides insights into its molecular structure and bonding, which is crucial for its application in various chemical transformations. The analysis of its Raman spectrum is consistent with a trans I₂PPI₂ structure, belonging to the C₂h point group, in both the solid state and in solution.

Quantitative Raman Spectral Data

The Raman spectrum of this compound in solution reveals several fundamental vibrational modes. The following table summarizes the observed Raman shifts and their corresponding symmetry assignments. This data is essential for the identification and characterization of the molecule.

| Raman Shift (cm⁻¹) | Symmetry Assignment | Vibrational Mode Description (Tentative) |

| 316 | ag | P-I symmetric stretch |

| 303 | ag | P-P stretch |

| 114 | ag | PI₂ symmetric deformation (scissoring) |

| 78 | ag | PI₂ rocking mode |

| 330 | bg | PI₂ asymmetric stretch |

| 95 | bg | PI₂ twisting mode |

Note: The assignments are based on the C₂h point group for a trans-I₂PPI₂ structure. Further detailed computational studies would be beneficial for a more precise assignment of the vibrational modes.

Experimental Protocols

The following protocols are based on the established methodologies for Raman analysis of phosphorus halides, particularly drawing from the techniques of the era when the foundational data for P₂I₄ was first reported.

3.1. Sample Preparation

This compound is sensitive to moisture and air. All handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

For Solution-State Analysis:

-

Prepare a saturated or near-saturated solution of this compound in a dry, inert solvent such as carbon disulfide (CS₂). Carbon disulfide is a suitable solvent due to its relatively simple Raman spectrum, which minimizes interference with the analyte's signals.

-

The solution should be prepared in a sealed sample tube appropriate for Raman spectroscopy, such as a glass capillary or a specialized cuvette with optical-quality windows. The container should be sealed under an inert atmosphere to prevent degradation of the sample.

-

-

For Solid-State Analysis:

-

Finely grind the crystalline this compound sample in an inert atmosphere.

-

Pack the powdered sample into a capillary tube or onto a suitable sample holder for Raman microscopy. The sample should be sealed to prevent exposure to the atmosphere during analysis.

-

3.2. Instrumentation (Based on 1960s High-Resolution Spectrography)

The original data for P₂I₄ was likely obtained using a custom-built, high-resolution Raman spectrograph, as was common in specialized laboratories of the time, such as that of Professor H. Stammreich.

-

Excitation Source: A helium discharge lamp is a suitable excitation source for colored and photosensitive compounds like P₂I₄. The yellow helium line at 587.56 nm is a common choice. This long-wavelength excitation helps to minimize fluorescence and photochemical decomposition.

-

Spectrometer: A high-dispersion spectrograph equipped with a diffraction grating is essential for resolving the Raman bands. The use of diffraction gratings, pioneered by Stammreich in Raman spectroscopy, provides better dispersion in the red region of the spectrum compared to prisms.

-

Detection: Photographic plates were the standard detectors of that era. The plates would be exposed to the scattered light for a sufficient duration to capture the weak Raman signals. Subsequent analysis of the plates would yield the positions and relative intensities of the Raman lines.

-

Polarization Measurement: To aid in the assignment of vibrational modes, polarization measurements should be performed. This involves placing a polarizer in the path of the scattered light to determine the depolarization ratio of the Raman bands.

3.3. Data Acquisition

-

Align the sample at the focal point of the excitation beam.

-

Collect the scattered light at a 90° angle to the incident beam.

-

Pass the collected light through the spectrograph to disperse the different wavelengths.

-

Record the spectrum on a photographic plate or with a modern CCD detector. For historical context, long exposure times (potentially several hours) were necessary with photographic plates.

-

Develop and analyze the photographic plate to determine the Raman shifts relative to the excitation line.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the Raman spectroscopic analysis of this compound.

Caption: Workflow for Raman analysis of P₂I₄.

An In-depth Technical Guide to the Crystal Structure Analysis of Diphosphorus Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diphosphorus (B173284) tetraiodide (P₂I₄), a compound of significant interest in organic and inorganic synthesis.[1][2][3] The document details the crystallographic data, experimental protocols for its synthesis and analysis, and visualizations of its molecular structure and the workflow for its characterization.

Molecular and Crystal Structure

Diphosphorus tetraiodide is an orange crystalline solid.[1][2][4] The molecule adopts a centrosymmetric structure featuring a single phosphorus-phosphorus bond, with each phosphorus atom also bonded to two iodine atoms.[5] The phosphorus atoms in this compound exist in a formal +2 oxidation state.[1][2][5] The geometry of the phosphorus centers is pyramidal.[6]

The three-dimensional arrangement of atoms in solid this compound has been determined with precision using single-crystal X-ray diffraction analysis, with a notable study conducted at a low temperature of 120 K to minimize thermal motion and enhance accuracy.[3][5] The crystal structure of P₂I₄ is triclinic and belongs to the space group P-1.[7] The arrangement of the P₂I₄ molecules within the crystal is primarily dictated by the close packing of the iodine atoms.[8]

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction at 120 K, are summarized in the table below.[3][7]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4610 |

| b (Å) | 7.0440 |

| c (Å) | 7.3460 |

| α (°) | 80.750 |

| β (°) | 73.850 |

| γ (°) | 81.780 |

| Z | 1 |

| Z' | 0.5 |

| Residual Factor (R) | 0.0348 |

| Weighted Residual Factor (wR) | 0.1045 |

Precise measurements of the molecular geometry are provided by single-crystal X-ray diffraction data.[5]

| Bond/Angle | Value |

| P-P bond length | 2.230 Å[1] |

| P-I bond length (shorter) | 2.47 Å[9] |

| P-I bond length (longer) | 2.48 Å[9] |

Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of method may depend on the desired purity and scale of the reaction.

Method 1: Disproportionation of Phosphorus Triiodide [1][2]

This method involves the disproportionation of phosphorus triiodide (PI₃) in a dry ether solvent.

-

Reaction: 2 PI₃ → P₂I₄ + I₂

-

Procedure:

-

Phosphorus triiodide is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is stirred at room temperature. The reaction progress can be monitored by the appearance of the orange crystalline product, this compound, and the characteristic color of iodine.

-

The solid product is collected by filtration, washed with dry ether to remove unreacted starting material and iodine, and dried under vacuum.

-

Method 2: Reaction of Phosphorus Trichloride (B1173362) with Potassium Iodide [1][2]

This is an alternative route that avoids the direct use of phosphorus triiodide.

-

Reaction: 2 PCl₃ + 6 KI → P₂I₄ + 6 KCl + I₂

-

Procedure:

-

Phosphorus trichloride (PCl₃) and potassium iodide (KI) are combined in an anhydrous solvent.

-

The reaction mixture is stirred under anhydrous conditions.

-

The product, this compound, is isolated from the reaction mixture. This typically involves filtration to remove the solid byproducts (KCl) and subsequent purification steps.

-

Method 3: From Phosphonium Iodide and Iodine [1][2]

This method is noted for producing a product that is virtually free of impurities.[1][2]

-

Procedure:

-

Phosphonium iodide (PH₄I) is combined with iodine (I₂) in a carbon disulfide (CS₂) solution.

-

The reaction proceeds to form this compound.

-

The product can be isolated by crystallization from the solution.

-

The determination of the crystal structure of this compound is achieved through single-crystal X-ray crystallography.[5][8][10]

-

Crystal Preparation: A high-quality single crystal of P₂I₄ is selected and mounted on a goniometer head. For the high-precision data, the crystal is cooled to 120 K using a stream of cold nitrogen gas.[3][5]

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[8]

-

The structural model is then refined using least-squares procedures to achieve the best fit between the calculated and observed diffraction patterns.[8] This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

-

Visualizations

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Molecular structure of this compound with key bond lengths.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Cas 13455-00-0,this compound | lookchem [lookchem.com]

- 4. shutterstock.com [shutterstock.com]

- 5. This compound (P2I4)|Research Use Only [benchchem.com]

- 6. WebElements Periodic Table » Phosphorus » this compound [winter.group.shef.ac.uk]

- 7. Hypodiphosphorous tetraiodide | I4P2 | CID 83484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The crystal structures of phosphorus diiodide and phosphorus sesquisulfide [repository.rice.edu]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the P-P Bond in Diphosphorus Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (B173284) tetraiodide (P₂I₄), an orange crystalline solid, is a noteworthy molecule in inorganic chemistry, primarily recognized for its utility as a versatile deoxygenating and reducing agent in organic synthesis. At the core of its chemical identity lies a phosphorus-phosphorus (P-P) single bond, a feature that distinguishes it as the most stable of the diphosphorus tetrahalides. This technical guide provides a comprehensive examination of the P-P bond in P₂I₄, integrating structural data, spectroscopic analysis, and theoretical insights. The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development who may utilize this reagent or are interested in the fundamental nature of phosphorus-phosphorus bonds.

Synthesis of Diphosphorus Tetraiodide

The reliable synthesis of this compound is crucial for its application in further chemical transformations. Several methods have been established for its preparation, with one notable route providing a product of high purity.

Experimental Protocol: Synthesis from Phosphonium (B103445) Iodide and Iodine

This method is advantageous as it yields a product that is virtually free of impurities[1].

-

Reaction: 2PH₄I + 5I₂ → P₂I₄ + 8HI

-

Reagents:

-

Phosphonium iodide (PH₄I)

-

Iodine (I₂)

-

Carbon disulfide (CS₂), anhydrous

-

-

Procedure:

-

In a dry, inert atmosphere, a solution of iodine in anhydrous carbon disulfide is prepared.

-

Stoichiometric amounts of phosphonium iodide are carefully added to the iodine solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by the disappearance of the reactants.

-

The product, this compound, precipitates from the solution and can be isolated by filtration.

-

The collected solid is washed with anhydrous carbon disulfide to remove any residual impurities and then dried under vacuum.

-

Other reported synthetic routes include the disproportionation of phosphorus triiodide (PI₃) in dry ether and the reaction of phosphorus trichloride (B1173362) (PCl₃) with potassium iodide (KI) under anhydrous conditions[2].

Structural Characterization of the P-P Bond

The precise geometry and connectivity of this compound in the solid state have been elucidated by single-crystal X-ray diffraction.

Molecular Structure and Key Bond Parameters

This compound adopts a centrosymmetric, trans (C₂h symmetry) structure in the crystalline phase. The molecule consists of two phosphorus atoms, each bonded to two iodine atoms and the other phosphorus atom, forming an I₂P-PI₂ arrangement.

| Parameter | Experimental Value (Å) | Method |

| P-P Bond Length | 2.230 | X-ray Diffraction |

Table 1: Experimental Bond Length of the P-P bond in this compound.

This experimentally determined P-P bond length is a critical piece of data for understanding the nature of this bond.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of P₂I₄ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate anhydrous solvent, such as carbon disulfide.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

Spectroscopic Analysis of the P-P Bond

Vibrational and nuclear magnetic resonance spectroscopies provide valuable insights into the bonding and electronic environment of the phosphorus atoms in P₂I₄.

Vibrational Spectroscopy (Raman and Infrared)

The P-P bond, being the central linkage in a symmetrical molecule, gives rise to a characteristic stretching vibration. Based on the C₂h symmetry of P₂I₄, the P-P stretch is predicted to be Raman active and IR inactive.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Assignment |

| P-P Stretch | Not definitively assigned | Raman | Expected to be one of the ag modes |

| P-I Stretches | 316, 303, 330, 313 | Raman & IR | ag, au, bg, bu modes |

| PI₂ Deformations | 114, 78, 90, 51, 95, 109, 65 | Raman & IR | Scissors, twist, wag, rock modes |

Table 2: Fundamental Vibrational Frequencies of this compound in Solution[3].

While a definitive assignment for the P-P stretching frequency is not explicitly stated in the readily available literature, it is expected to be one of the Raman active ag modes, likely in the lower frequency region characteristic of heavy atom single bonds.

Experimental Protocol: Raman Spectroscopy

A general procedure for obtaining the Raman spectrum of P₂I₄ would be:

-

Sample Preparation: A solution of P₂I₄ is prepared in a suitable anhydrous solvent (e.g., carbon disulfide) or a solid sample is sealed in a capillary tube.

-

Data Acquisition: The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source. The scattered light is collected and passed through a monochromator to a detector to generate the Raman spectrum.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of phosphorus nuclei. For P₂I₄, a single resonance is expected due to the chemical equivalence of the two phosphorus atoms.

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (P₂I₄) | CS₂ | +108.5 |

Table 3: ³¹P NMR Chemical Shift of this compound.

The observation of a single peak confirms the symmetrical nature of the molecule in solution. The chemical shift value of +108.5 ppm is indicative of a phosphorus(II) center.

Experimental Protocol: ³¹P NMR Spectroscopy

A typical protocol for acquiring a ³¹P NMR spectrum of P₂I₄ is as follows:

-

Sample Preparation: A sample of P₂I₄ is dissolved in an appropriate deuterated or non-deuterated anhydrous solvent (e.g., CS₂) in an NMR tube. An external reference standard (e.g., 85% H₃PO₄) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. A proton-decoupled ³¹P NMR spectrum is acquired by applying appropriate radiofrequency pulses and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

Theoretical Description of the P-P Bond

Quantum chemical calculations can provide further understanding of the electronic structure and bonding within the P₂I₄ molecule. While specific theoretical studies on the P-P bond order in P₂I₄ are not extensively reported, analysis of related systems and general principles of chemical bonding offer valuable context.

Bond Order and Hybridization

The P-P bond in this compound is a classical two-center, two-electron single bond. Natural Bond Orbital (NBO) analysis, a common theoretical method, would be expected to show a primary σ-bonding orbital between the two phosphorus atoms. The phosphorus atoms are generally considered to be sp³ hybridized, forming four single bonds (one to the other phosphorus and two to iodine atoms, with the remaining hybrid orbital occupied by a lone pair of electrons).

Comparison with Other P-P Bonds

To contextualize the P-P bond in P₂I₄, it is useful to compare its length to that in other phosphorus-containing molecules.

| Compound | P-P Bond Length (Å) | Bond Type |

| Diphosphine (H₂P-PH₂) | ~2.22 | Single |

| **this compound (I₂P-PI₂) ** | 2.230 | Single |

| White Phosphorus (P₄) | 2.21 | Single |

| Diphosphenes (RP=PR) | ~2.00 - 2.04 | Double |

Table 4: Comparison of P-P Bond Lengths in Various Compounds.

The P-P bond length in P₂I₄ is very similar to that in the parent diphosphine and white phosphorus, consistent with a conventional P-P single bond. It is significantly longer than the P=P double bond found in diphosphenes.

Visualizing the Molecular Structure and Bonding Concepts

References

A Comprehensive Technical Guide to Diphosphorus Tetraiodide (P₂I₄)

For Researchers, Scientists, and Drug Development Professionals

Diphosphorus (B173284) tetraiodide (P₂I₄) is an inorganic compound with the chemical formula P₂I₄. It is an orange crystalline solid that serves as a versatile reagent in both inorganic and organic synthesis.[1][2] This technical guide provides a detailed overview of the physical and chemical properties of P₂I₄, including its synthesis, structure, reactivity, and key applications, with a focus on quantitative data and experimental methodologies.

Physical Properties

Diphosphorus tetraiodide is a solid at room temperature, appearing as orange to red powder or triclinic needles.[3][4] It is the most stable of the diphosphorus tetrahalides.[1][5] The compound is sensitive to moisture and should be handled under anhydrous conditions.[6]

Tabulated Physical Data

| Property | Value | Reference |

| Molecular Formula | P₂I₄ | [3] |

| Molecular Weight | 569.57 g/mol | [3][5] |

| Appearance | Orange to red crystalline solid/powder, triclinic needles | [1][2][3][4] |

| Melting Point | 124-127 °C (decomposes) | [3][5] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| P–P Bond Length | 2.230 Å | [2][5][6] |

| ³¹P NMR (solid state) | +127 ppm | [6] |

| ³¹P NMR (in solution) | ~+106 ppm | [6] |

| P-P Bond Dissociation Energy | ~200 kJ/mol | [6] |

Chemical Properties and Reactivity

This compound is a notable compound where phosphorus exists in the +2 oxidation state.[1][2] Its chemistry is characterized by the reactivity of both the phosphorus-phosphorus and phosphorus-iodine bonds. It acts as a potent deoxygenating agent and a reducing agent in various chemical transformations.[1][6]

Key Chemical Reactions

-

Reaction with Bromine: P₂I₄ undergoes halogen exchange reactions with bromine, forming mixed phosphorus trihalides with the general formula PI₃₋ₙBrₙ.[1][6]

-

Oxidation with Sulfur: It reacts with sulfur to form P₂S₂I₄, a compound that retains the P-P covalent bond.[1][2][6]

-

Hydrolysis: this compound is sensitive to moisture and undergoes hydrolysis. It is a key intermediate in the formation of phosphonium (B103445) iodide (PH₄I) in reactions involving elemental phosphorus and water.[6] The hydrolysis involves a nucleophilic attack by water on the P-I bonds.[6]

-

Lewis Base Activity: The phosphorus atoms in P₂I₄ can donate electron density, allowing it to act as a Lewis base with suitable Lewis acids.[6]

Applications in Organic Synthesis

P₂I₄ is a valuable reagent in organic chemistry, primarily for its deoxygenating capabilities under mild conditions.[6] Key applications include:

-

Deprotection: Conversion of acetals and ketals back to their parent aldehydes and ketones.[1][2][6]

-

Alkene Synthesis: Conversion of epoxides into alkenes and glycols into trans-alkenes (Kuhn-Winterstein reaction).[1][6]

-

Nitrile Formation: Dehydration of aldoximes to their corresponding nitriles.[1][2][6]

-

Cyclization: Cyclization of 2-aminoalcohols to form aziridines.[1][6]

-

Bromination: Decarboxylative bromination of α,β-unsaturated carboxylic acids to yield unsaturated bromides.[6]

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of P₂I₄.

1. Disproportionation of Phosphorus Triiodide (PI₃): This method involves the disproportionation of PI₃ in a dry ether solvent.[2][5]

-

Reaction: 2 PI₃ → P₂I₄ + I₂

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve phosphorus triiodide in anhydrous diethyl ether.

-

Gently heat the solution to reflux. The less soluble P₂I₄ will precipitate out of the solution.

-

After the reaction is complete (indicated by the cessation of iodine evolution), cool the mixture to room temperature.

-

Filter the orange-red crystals of P₂I₄ under an inert atmosphere.

-

Wash the crystals with cold, dry ether and dry under vacuum.

-

2. Reaction of Phosphorus Trichloride (B1173362) (PCl₃) with Potassium Iodide (KI): This synthesis is performed under anhydrous conditions.[2][5]

-

Protocol:

-

In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, place a suspension of finely powdered potassium iodide in anhydrous hexane (B92381).

-

Slowly add a solution of phosphorus trichloride in hexane from the dropping funnel with vigorous stirring.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and filter to remove potassium chloride and unreacted potassium iodide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude P₂I₄.

-

Recrystallize the product from a suitable solvent like carbon disulfide.

-

Characterization Techniques

-

Single-Crystal X-ray Diffraction (XRD): Confirms the centrosymmetric structure, P-P bond length of 2.230 Å, and covalent P-I bonds.[6]

-

Raman Spectroscopy: Identifies vibrational modes of the P-P bond (around 350 cm⁻¹) and P-I stretching (around 200 cm⁻¹).[6]

-

Infrared (IR) Spectroscopy: Useful for detecting impurities such as residual PI₃.[6]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment and bonding of the phosphorus atoms. Solid-state ³¹P NMR shows an isotropic chemical shift of +127 ppm, while in solution, the shift is approximately +106 ppm.[6]

Visualizations

Caption: Synthetic routes to this compound.

Caption: Simplified Hydrolysis Pathway of P₂I₄.

Caption: General Workflow for Deoxygenation Reactions using P₂I₄.

References

An In-depth Technical Guide to the Oxidation State of Phosphorus in Diphosphorus Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation state of phosphorus in diphosphorus (B173284) tetraiodide (P₂I₄). It covers the theoretical determination based on electronegativity, the structural features of the molecule, and experimental methods for its verification.

Introduction

Diphosphorus tetraiodide is an orange crystalline solid with the formula P₂I₄.[1] It serves as a versatile reducing agent in organic synthesis.[1] A key feature of this compound is the presence of a direct phosphorus-phosphorus (P-P) bond, which is crucial for determining the oxidation state of the phosphorus atoms.[1] This guide will elucidate the principles governing the assignment of oxidation states in this molecule.

Theoretical Determination of Oxidation State

The oxidation state of an atom in a molecule is a hypothetical charge that it would have if all bonds to atoms of different elements were 100% ionic. The determination relies on the relative electronegativities of the bonded atoms.

Electronegativity Values

The electronegativity of an element is a measure of its ability to attract shared electrons in a chemical bond. The Pauling scale is commonly used for these values.

| Element | Symbol | Electronegativity (Pauling Scale) |

| Phosphorus | P | 2.19[2] |

| Iodine | I | 2.66[3] |

Rules for Assigning Oxidation States

The following rules are applied to determine the oxidation state of phosphorus in P₂I₄:

-

The sum of the oxidation states of all atoms in a neutral compound is zero.[4][5]

-

In a bond between two different elements, the electrons are assigned to the more electronegative atom.[6][7]

-

In a bond between two atoms of the same element, the electrons are shared equally, and this bond does not contribute to the oxidation state of either atom.[7][8]

Calculation for this compound (P₂I₄)

The structure of this compound features a P-P single bond, with each phosphorus atom also bonded to two iodine atoms.[1]

-

P-I Bonds: Since iodine is more electronegative (2.66) than phosphorus (2.19), the electrons in each P-I bond are assigned to the iodine atom. As halogens typically have an oxidation state of -1 in binary compounds (except when bonded to oxygen or a more electronegative halogen), each iodine atom is assigned an oxidation state of -1.[5]

-

P-P Bond: The bond between the two phosphorus atoms is a homonuclear bond. Therefore, the bonding electrons are shared equally, and this bond does not influence the oxidation state of either phosphorus atom.[8]

Let the oxidation state of phosphorus be 'x'. The overall charge of the P₂I₄ molecule is zero.

(2 * oxidation state of P) + (4 * oxidation state of I) = 0 (2 * x) + (4 * -1) = 0 2x - 4 = 0 2x = +4 x = +2

Thus, the oxidation state of each phosphorus atom in this compound is +2 .[1]

The logical workflow for this determination is illustrated below.

Diagram of the logical flow for determining the oxidation state.

Experimental Protocols for Oxidation State Determination

While the oxidation state is a formal concept, it can be correlated with experimental data from spectroscopic techniques that probe the electronic environment of an atom.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: A solid sample of this compound is placed in an ultra-high vacuum chamber.

-

Irradiation: The sample is irradiated with a beam of X-rays of a known energy.

-

Photoelectron Emission: The X-rays cause the emission of core-level electrons (photoelectrons) from the atoms in the sample.

-

Detection and Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated.

-

Interpretation: The binding energy of the P 2p core level is sensitive to the chemical environment and oxidation state of the phosphorus atom. Higher positive oxidation states generally lead to higher binding energies.[1][9] By comparing the measured binding energy of the phosphorus in P₂I₄ to a database of standard phosphorus compounds with known oxidation states, the +2 oxidation state can be confirmed. For instance, P2p binding energies for phosphites (P³⁺) are around 132.9 eV, while phosphates (P⁵⁺) are around 133.3-134.0 eV.[9]

The general workflow for XPS analysis is depicted below.

A simplified workflow for XPS analysis.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment, including the oxidation state and coordination of the phosphorus atom.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CS₂).

-

NMR Measurement: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ³¹P nuclei is detected.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Interpretation: The chemical shift of the ³¹P signal is compared to reference compounds. Phosphorus in different oxidation states gives characteristic chemical shifts. For example, P(III) compounds typically resonate in a broad downfield region, while P(V) compounds are found more upfield. The specific chemical shift for P₂I₄ would provide experimental evidence for its electronic structure, consistent with a +2 oxidation state.[10][11]

Conclusion

The oxidation state of phosphorus in this compound is +2. This is determined by applying the rules of oxidation state assignment, considering the higher electronegativity of iodine compared to phosphorus and the presence of a homonuclear P-P bond. This formal assignment is supported by experimental techniques like XPS and ³¹P NMR, which probe the electronic environment of the phosphorus atoms and provide data consistent with this oxidation state. A thorough understanding of the oxidation state is fundamental for predicting the reactivity and application of this compound in various chemical syntheses.

References

- 1. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 2. WebElements Periodic Table » Phosphorus » electronegativity [webelements.com]

- 3. Electronegativity for all the elements in the Periodic Table [periodictable.com]

- 4. Rules for Assigning Oxidation Numbers [thoughtco.com]

- 5. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 6. Oxidation States - Chemistry Steps [general.chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.viu.ca [web.viu.ca]

- 9. ukm.my [ukm.my]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Diphosphorus Tetraiodide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphorus (B173284) tetraiodide (P₂I₄) is an inorganic compound with significant applications in organic synthesis, primarily as a deoxygenating agent. Its utility in research and development, particularly in drug discovery and process chemistry, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of diphosphorus tetraiodide, compiling available data to inform its safe and effective handling, storage, and application. This document details its qualitative solubility in various organic solvents, its reactivity, and its stability profile under different conditions. Experimental protocols for its synthesis and methods for assessing its stability are also discussed.

Physicochemical Properties

This compound is an orange to red crystalline solid. It is recognized as the most stable of the diphosphorus tetrahalides.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | P₂I₄ | [1][2] |

| Molar Mass | 569.57 g/mol | [1][2] |

| Appearance | Orange to red crystalline solid | [3] |

| Melting Point | 124-127 °C (decomposes) | [3] |

| Boiling Point | Decomposes | [1][2] |

| P-P Bond Dissociation Energy | ~200 kJ/mol |

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature. However, qualitative solubility information has been reported and is crucial for its application in chemical reactions.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes | References |

| Water | Decomposes | Reacts violently, evolving hydrogen iodide (HI). | [1][2] |

| Carbon Disulfide (CS₂) | Soluble | In solution, P₂I₄ can exist in equilibrium with phosphorus triiodide (PI₃) and elemental phosphorus. | |

| Dichloromethane (CH₂Cl₂) | Partially Soluble | ||

| Acetone | Miscible | ||

| Alcohol | Miscible | ||

| Hydrogen Sulfide (H₂S) | Miscible |

The limited solubility in non-polar and moderately polar aprotic solvents is a key consideration for its use in organic synthesis, often requiring careful solvent selection to achieve desired reaction conditions.

Stability and Reactivity

This compound's stability is a critical factor for its storage and handling. While it is the most stable of the diphosphorus tetrahalides, it exhibits significant reactivity under certain conditions.[1]

Thermal Stability

This compound decomposes upon heating to its melting point.[3] The thermal decomposition is understood to proceed via the cleavage of the phosphorus-phosphorus and phosphorus-iodine bonds, leading to the formation of elemental phosphorus (P₄) and iodine (I₂). While specific thermogravimetric analysis (TGA) data is not widely published, the decomposition at its melting point indicates a limited thermal window for its application in high-temperature reactions.

Photochemical Stability

Exposure to ultraviolet (UV) light can induce the decomposition of this compound. UV irradiation is reported to cause homolytic cleavage of the P-P bond, generating phosphorus-centered radicals. This photosensitivity suggests that reactions involving P₂I₄ should be conducted with protection from light, and the compound should be stored in amber or opaque containers.

Hydrolytic Stability

This compound is highly sensitive to moisture and undergoes rapid and violent hydrolysis upon contact with water, producing hydrogen iodide.[1][2] This reactivity necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) during its handling and in reactions where its integrity is crucial. The kinetics of this hydrolysis are not well-documented but are known to be rapid.

Reactivity with Other Reagents

This compound is a strong reducing agent and reacts with various substances. It is incompatible with strong oxidizing agents, with which it can form explosive and highly sensitive compounds. Its reactivity with various classes of compounds is summarized below:

-

Air/Moisture: Can ignite on contact.

-

Oxidizing Agents: Forms explosive compounds.

-

Organic Compounds: Reacts violently with several organic compounds and acids.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and stability analysis of this compound are not abundant in the literature. However, based on reported synthetic methods, a general procedure can be outlined.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.[1][2][4] The choice of method may depend on the desired purity and scale of the synthesis.

Method 1: Disproportionation of Phosphorus Triiodide

This method involves the disproportionation of phosphorus triiodide in a dry, inert solvent like ether.

-

Reaction: 2 PI₃ → P₂I₄ + I₂

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus triiodide in anhydrous diethyl ether.

-

Stir the solution at room temperature. The formation of this compound and iodine will occur over time.

-

The product can be isolated by filtration and washed with fresh anhydrous ether to remove unreacted starting material and iodine.

-

Dry the product under vacuum.

-

Method 2: From Phosphonium (B103445) Iodide and Iodine

This route is noted for producing a product with high purity.[1]

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, prepare a solution of phosphonium iodide in carbon disulfide.

-

Slowly add a solution of iodine in carbon disulfide to the phosphonium iodide solution with continuous stirring.

-

The reaction mixture is typically stirred for several hours at room temperature.

-

The product, this compound, will precipitate from the solution.

-

Isolate the solid product by filtration, wash with cold carbon disulfide, and dry under vacuum.

-

The logical workflow for selecting a synthesis method is outlined in the diagram below.

Stability Assessment

Assessing the stability of this compound requires techniques that can monitor its decomposition under various conditions.

-

Thermogravimetric Analysis (TGA): To study thermal decomposition, a sample of P₂I₄ can be heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen). The resulting mass loss as a function of temperature would provide information on the decomposition onset and profile.

-

Photostability Testing: The photochemical stability can be evaluated by exposing a solution of P₂I₄ in a suitable solvent (e.g., carbon disulfide) to a light source of known wavelength and intensity. The degradation can be monitored over time using UV-Vis spectroscopy or chromatography.

-

Hydrolytic Stability Study: The rate of hydrolysis can be studied by introducing a known amount of P₂I₄ to a buffered aqueous solution and monitoring the change in pH or the formation of iodide ions over time.

The general workflow for stability testing is depicted below.

Spectroscopic Characterization for Stability Assessment

Spectroscopic techniques are invaluable for confirming the identity and purity of this compound and for monitoring its stability.

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can provide structural information. Studies have shown that P₂I₄ has a trans (C₂h symmetry) conformation in the solid state and a gauche (C₂ symmetry) conformation in solution. The vibrational spectra would exhibit characteristic bands for the P-P and P-I stretching and bending modes. Changes in these spectra over time or under stress conditions can be used to monitor the degradation of the compound.

Safe Handling and Storage

Given its reactivity, strict precautions must be taken when handling and storing this compound.

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[3]

-

Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from water, moisture, and incompatible materials such as oxidizing agents.[3] Recommended storage temperature is 2-8 °C.

The logical relationship for safe handling and storage is illustrated below.

Conclusion

This compound is a valuable reagent in organic chemistry, but its utility is intrinsically linked to an awareness of its solubility and stability characteristics. This guide has consolidated the available information, highlighting its qualitative solubility in common organic solvents and its sensitivity to heat, light, and moisture. While quantitative data remains sparse in readily accessible literature, the provided information on its properties, general synthetic approaches, and stability assessment methods serves as a critical resource for researchers, scientists, and drug development professionals. Adherence to strict safety protocols for handling and storage is paramount to ensure its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Alkyl Iodides using Diphosphorus Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and carbon-carbon bond-forming reactions. While various methods exist, the use of diphosphorus (B173284) tetraiodide (P₂I₄) offers a mild and efficient alternative for this conversion. P₂I₄ is an orange crystalline solid that acts as a powerful deoxygenating agent, facilitating the conversion of primary, secondary, and tertiary alcohols to their corresponding iodides with high yields and regioselectivity. This document provides detailed application notes and experimental protocols for the synthesis of alkyl iodides utilizing diphosphorus tetraiodide.

Advantages of using this compound

-

Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, making it suitable for sensitive substrates.

-

High Yields: A wide range of alcohols can be converted to their corresponding iodides in excellent yields.

-

Broad Substrate Scope: The method is applicable to primary, secondary, and tertiary alcohols.

-

High Regioselectivity: The reaction is highly regioselective.

Reaction Mechanism